7,7-Dimethoxycyclohepta-1,3,5-triene
Description
7,7-Dimethoxycyclohepta-1,3,5-triene is a substituted cycloheptatriene derivative characterized by a seven-membered carbon ring with three conjugated double bonds and two methoxy groups at the 7-position. This structure confers unique electronic properties due to the electron-donating nature of the methoxy substituents, which enhance the ring’s aromatic character and influence its reactivity in cycloaddition, substitution, and coordination reactions.
Properties
CAS No. |
18207-24-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
7,7-dimethoxycyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H12O2/c1-10-9(11-2)7-5-3-4-6-8-9/h3-8H,1-2H3 |
InChI Key |
YSZALVJSNROESF-UHFFFAOYSA-N |
SMILES |
COC1(C=CC=CC=C1)OC |
Canonical SMILES |
COC1(C=CC=CC=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7,7-Dimethoxycyclohepta-1,3,5-triene can be contextualized by comparing it to analogous cycloheptatriene derivatives and related bicyclic systems. Below is a detailed analysis:
Substituent Effects on Reactivity and Stability
Structural and Electronic Comparisons with Bicyclic Systems
Research Findings and Data Tables
Table 2: Electronic Properties (Calculated)
| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Aromaticity Index (NICS) |
|---|---|---|---|
| This compound | 3.2 | 2.8 | -10.5 (strong aromatic) |
| Cyclohepta-1,3,5-triene (Parent) | 4.1 | 0.5 | -7.2 (moderate aromatic) |
| 7,7-Difluoro-1,3,5-norcaratriene | 4.5 | 3.1 | -5.8 (weak aromatic) |
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